molecular formula C27H22N2O2S B12038498 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone CAS No. 477318-92-6

3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone

Cat. No.: B12038498
CAS No.: 477318-92-6
M. Wt: 438.5 g/mol
InChI Key: VTTISFFCPXTIQN-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthylmethylthio group, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where ethoxybenzene is reacted with suitable electrophiles.

    Attachment of the Naphthylmethylthio Group: The naphthylmethylthio group can be attached through nucleophilic substitution reactions, where a naphthylmethyl halide reacts with a thiol group on the quinazolinone core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the aromatic rings, potentially leading to dihydroquinazolinones or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., Lewis acids, bases, or catalysts).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones and reduced aromatic derivatives.

    Substitution: Various substituted quinazolinones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential therapeutic properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore the compound’s potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with biological targets makes it a valuable subject for pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
  • 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
  • 3-(4-Methylphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone

Uniqueness

Compared to similar compounds, 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its ability to interact with specific targets or undergo particular chemical reactions, making it a valuable compound for further research and development.

Properties

CAS No.

477318-92-6

Molecular Formula

C27H22N2O2S

Molecular Weight

438.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C27H22N2O2S/c1-2-31-22-16-14-21(15-17-22)29-26(30)24-12-5-6-13-25(24)28-27(29)32-18-20-10-7-9-19-8-3-4-11-23(19)20/h3-17H,2,18H2,1H3

InChI Key

VTTISFFCPXTIQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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